Home > Products > Screening Compounds P72569 > delta1-Dehydrotestololactone
delta1-Dehydrotestololactone -

delta1-Dehydrotestololactone

Catalog Number: EVT-13521096
CAS Number:
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Delta1-Dehydrotestololactone is a synthetic compound derived from steroid hormones, primarily utilized in the treatment of advanced breast cancer. It is classified as an antineoplastic agent and is recognized for its ability to inhibit estrogen synthesis, making it particularly effective in postmenopausal women. The compound's chemical formula is C19H24O3C_{19}H_{24}O_{3}, and it has a molecular weight of approximately 300.39 g/mol .

Source and Classification

Delta1-Dehydrotestololactone is synthesized from natural steroid precursors, such as dehydroepiandrosterone and testosterone. It is categorized under small molecules and has been classified as both an approved and investigational drug due to its therapeutic applications in oncology . The compound is also known by various synonyms, including testolactone and D-homo-17a-oxaandrosta-1,4-diene-3,17-dione .

Synthesis Analysis

Methods and Technical Details

The synthesis of delta1-Dehydrotestololactone can be accomplished through several methods:

  1. Baeyer-Villiger Oxidation: This process involves the transformation of cyclic ketones into lactones using peracids. While traditional methods can be hazardous, newer approaches utilize safer reagents such as monoperoxyphthalic acid magnesium salt hexahydrate, yielding high efficiency with minimal risk .
  2. Oxidative Cleavage: The synthesis may also involve the use of naturally occurring sterols (e.g., β-sitosterol) which undergo Oppanauer oxidation to generate an enone system, followed by various oxidation steps to form the lactone .
  3. Microbial Transformation: Another method includes microbial transformation of progesterone or testosterone, showcasing the versatility of biological systems in synthesizing complex steroid derivatives .
Molecular Structure Analysis

Structure and Data

Delta1-Dehydrotestololactone features a complex steroidal structure characterized by a lactone ring. The structural formula can be represented as follows:

Molecular Formula C19H24O3\text{Molecular Formula }C_{19}H_{24}O_{3}
Molecular Weight 300.39 g mol\text{Molecular Weight }300.39\text{ g mol}

The compound exhibits a melting point of 218-219 °C and has specific optical rotation values indicating its chiral nature .

Chemical Reactions Analysis

Reactions and Technical Details

Delta1-Dehydrotestololactone undergoes various chemical reactions that are crucial for its biological activity:

  1. Aromatase Inhibition: The primary mechanism involves the inhibition of aromatase, an enzyme responsible for converting androgens into estrogens. This inhibition leads to reduced estrogen levels, which is beneficial in treating estrogen-dependent cancers like breast cancer .
  2. Oxidation Reactions: The compound can participate in oxidation reactions that modify its functional groups, enhancing its therapeutic efficacy or altering its pharmacokinetic properties .
Mechanism of Action

Process and Data

The mechanism of action for delta1-Dehydrotestololactone primarily revolves around its role as an aromatase inhibitor. By binding to the aromatase enzyme (CYP19A1), it prevents the conversion of androstenedione to estrone, thereby lowering estrogen levels in the body. This effect is particularly pronounced in postmenopausal women where estrogen production shifts predominantly to adrenal sources .

In vitro studies suggest that this inhibition may be noncompetitive and irreversible, leading to sustained effects even after the cessation of drug administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: 218-219 °C
  • Molecular Weight: 300.39 g/mol
  • Density: Not specified but typically crystalline.
  • Solubility: Soluble in organic solvents like ethanol and acetone.
  • Optical Activity: Exhibits specific rotation values indicating chirality.

These properties contribute to its stability and efficacy as a pharmaceutical agent .

Applications

Scientific Uses

Delta1-Dehydrotestololactone is primarily used in oncology for the treatment of advanced breast cancer due to its potent anti-estrogenic effects. Its ability to inhibit aromatase makes it a valuable therapeutic option in hormone-sensitive cancers. Additionally, ongoing research explores its potential applications in other hormone-related disorders and metabolic conditions influenced by steroid hormones .

Historical Context and Developmental Trajectory of Δ¹-Dehydrotestololactone

Discovery and Early Characterization in Steroidal Chemistry

The emergence of Δ¹-dehydrotestololactone is inextricably linked to mid-20th century advances in microbial steroid biotransformation. Researchers exploring bacterial and fungal metabolism of sterols observed that certain microorganisms could introduce unsaturation at the C1-C2 position of steroid substrates—a reaction challenging to achieve efficiently through synthetic chemistry alone. Initial reports identified Fusarium lateritium strains as capable of producing Δ¹,⁴-androstadiene-3,17-dione (ADD) from progesterone or androstenedione. Crucially, under suboptimal fermentation conditions, testololactone derivatives emerged as undesirable byproducts rather than primary targets. For instance, progesterone fermentation yielded approximately 40% 1-dehydrotestololactone as a side product, whereas androstenedione transformations minimized this outcome (<5%) [5].

Chemically, Δ¹-dehydrotestololactone diverged from classic androgenic or estrogenic steroids through its D-ring lactonization—a structural alteration confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This configuration imparted distinctive physicochemical traits, including a high melting point (218–219°C), moderate aqueous insolubility, and specific optical rotation ([α]D²³ = -45.6° in chloroform). These properties complicated pharmaceutical formulation but provided essential insights into structure-activity relationships for steroidal inhibitors [3] [5].

Table 1: Key Physicochemical Properties of Δ¹-Dehydrotestololactone

PropertyValueMeasurement Conditions
Molecular FormulaC₁₉H₂₄O₃-
Molar Mass300.39 g/mol-
Melting Point218–219°C-
Specific Rotation ([α]D)-45.6°c=1.24 in chloroform, 23°C
Predicted Density1.17±0.1 g/cm³-
Boiling Point482.0±45.0 °C (Predicted)-

Evolution as a First-Generation Aromatase Inhibitor

The mechanistic significance of Δ¹-dehydrotestololactone unfolded through investigations into its aromatase inhibitory activity. Aromatase (CYP19A1) catalyzes the rate-limiting conversion of androgens (androstenedione, testosterone) to estrogens (estrone, estradiol). Early biochemical assays revealed that Δ¹-dehydrotestololactone acted as a non-competitive, irreversible inhibitor of this enzyme, distinct from later competitive inhibitors like anastrozole. Its mechanism involved binding to a peripheral site on aromatase, inducing conformational changes that impeded androgen access to the catalytic heme iron center. This action profoundly suppressed in vivo estrogen synthesis—by 90–95% in clinical studies—particularly impacting peripheral tissues in postmenopausal women where adrenal androstenedione served as the primary estrogen precursor [1] [7].

Clinical research in the 1980s validated its endocrine effects. In pivotal trials involving women with polycystic ovarian disease (PCOD), Δ¹-dehydrotestololactone administration (150–250 mg/day) induced significant endocrine alterations:

  • Estrone (E1) Reduction: Peripheral E1 levels declined markedly due to inhibited aromatization.
  • Androstenedione Accumulation: Substrate buildup increased serum androstenedione concentrations.
  • Altered Gonadotropin Dynamics: Enhanced LH pulse amplitude (1.2 ± 0.3 vs. 1.7 ± 0.3 mIU/mL) and frequency (median 3 to 4 pulses/6 hours), suggesting central feedback disruption via hypothalamic aromatase inhibition or altered steroid metabolism [1].

Concurrently, animal studies revealed complex interactions with hypertensive steroids. Co-administration with 19-hydroxyandrostenedione (19-OH-A-dione) in rats amplified hypertensive responses (152 ± 5 mmHg vs. 140 ± 2 mmHg with 19-OH-A-dione alone). This occurred through pharmacokinetic potentiation: Δ¹-dehydrotestololactone inhibited 19-OH-A-dione metabolism via peripheral aromatization, doubling its plasma concentration (116 ± 3 pg/mL vs. 222 ± 37 pg/mL). This illustrated its broader impact on steroid metabolic pathways beyond estrogen suppression [2].

Table 2: Key Research Findings on Δ¹-Dehydrotestololactone's Biological Actions

Study ModelKey FindingMechanistic Insight
Women with PCOD (n=8)↓ Peripheral estrone; ↑ Androstenedione/E1 ratio90–95% inhibition of peripheral aromatization
↑ LH pulse amplitude & frequencyAltered hypothalamic-pituitary feedback
Rat hypertension modelPotentiated 19-OH-A-dione-induced hypertension↑ Plasma 19-OH-A-dione (inhibited degradation)
In vitro aromatase assayIrreversible inhibition at 200 μMNon-competitive binding to aromatase enzyme

Transition from Clinical Prominence to Obsolescence

Despite its pioneering status, Δ¹-dehydrotestololactone faced multifactorial limitations that precipitated its clinical decline by the 1990s:

  • Incomplete Target Specificity: Unlike selective non-steroidal inhibitors (e.g., anastrozole, letrozole), Δ¹-dehydrotestololactone exhibited tissue-dependent efficacy. It potently inhibited peripheral and hypothalamic aromatase but showed minimal suppression of ovarian aromatase in premenopausal women. This rendered it ineffective in contexts requiring profound intra-ovarian estrogen suppression [1] [6].

  • Pharmacokinetic Deficiencies: The compound's limited oral bioavailability and complex metabolism necessitated high frequent dosing (up to 250 mg four times daily). Its metabolic pathway generated multiple D-ring lactone-preserving derivatives, some with uncertain activity, complicating pharmacodynamic predictability [7].

  • Emergence of Superior Inhibitors: Second-generation (formestane) and third-generation (exemestane, letrozole, anastrozole) aromatase inhibitors offered exponentially greater potency (up to 1,000-fold higher enzyme affinity), tissue penetration, and selectivity. Exemestane, a steroidal irreversible inhibitor, retained mechanism-based action but with optimized bioavailability and once-daily dosing. Non-steroidal counterparts provided consistent, near-complete (>97%) estrogen suppression across tissues [6] [7].

These limitations culminated in its market discontinuation. Current pharmacological databases classify it as "discontinued," reflecting its obsolete status despite its foundational role in validating aromatase inhibition as a therapeutic strategy for estrogen-dependent pathologies. Its legacy persists primarily in biochemical research as a reference compound for studying steroidal enzyme inhibition mechanisms [7].

Properties

Product Name

delta1-Dehydrotestololactone

IUPAC Name

10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3

InChI Key

BPEWUONYVDABNZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.